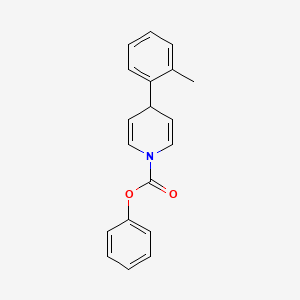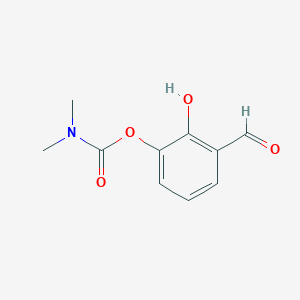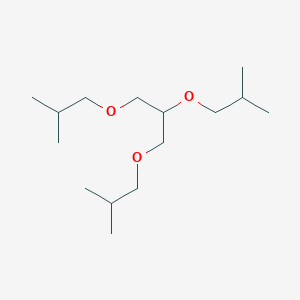
1,2,3-Tris(2-methylpropoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(2-methylpropoxy)propane is an organic compound with the molecular formula C15H32O3 It consists of a propane backbone with three 2-methylpropoxy groups attached to the 1st, 2nd, and 3rd carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(2-methylpropoxy)propane typically involves the reaction of glycerol with 2-methylpropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate ethers, which are then further reacted to form the final product. The reaction conditions usually include:
Temperature: 70-90°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure efficient mixing and reaction control. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Tris(2-methylpropoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include various ethers, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Tris(2-methylpropoxy)propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a solvent in organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mecanismo De Acción
The mechanism by which 1,2,3-Tris(2-methylpropoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as drug delivery or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2,3-triyl tris(2-methylacrylate): Similar in structure but contains acrylate groups instead of ether groups.
1,2,3-Tris(2-cyanoethoxy)propane: Contains cyanoethoxy groups, used in different applications such as battery electrolytes.
Uniqueness
1,2,3-Tris(2-methylpropoxy)propane is unique due to its specific ether groups, which provide distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
916135-31-4 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
1-[2,3-bis(2-methylpropoxy)propoxy]-2-methylpropane |
InChI |
InChI=1S/C15H32O3/c1-12(2)7-16-10-15(18-9-14(5)6)11-17-8-13(3)4/h12-15H,7-11H2,1-6H3 |
Clave InChI |
CIDHFUQBCBSBRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCC(COCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)

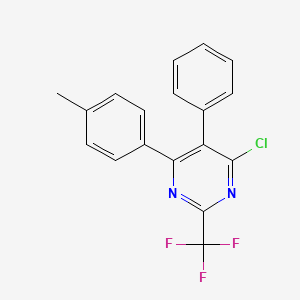
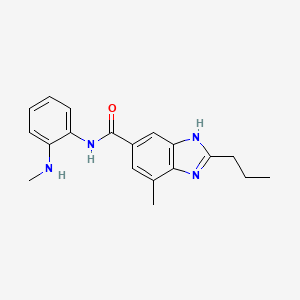
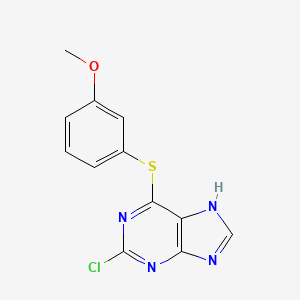
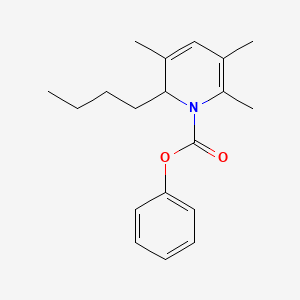
![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
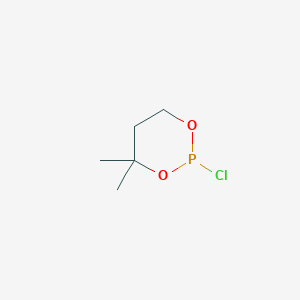

![5-Iodo-3-[4-(5-iodo-2-methylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2-methylthiophene](/img/structure/B12606473.png)
